molecular formula C12H14O4 B055301 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid CAS No. 121625-80-7

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid

Cat. No. B055301
M. Wt: 222.24 g/mol
InChI Key: AUDCUKXUYOTTBM-UHFFFAOYSA-N
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Description

Benzofuran derivatives, including 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid, are significant due to their potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry. The interest in these compounds is driven by their complex molecular structure and the diverse chemical reactions they undergo, which can lead to novel properties and functionalities.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves Lewis acid-catalyzed reactions, starting from acrolein dimer and 1,3-dicarbonyl compounds. A method for synthesizing 2,3-disubstituted benzofurans has been demonstrated, utilizing N-bromosuccinimide as an oxidizing agent in the presence of a Lewis acid catalyst. This process has been applied in the synthesis of commercial drug molecules, highlighting its relevance to the compound (Huang et al., 2019).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by significant interactions, including hydrogen bonding and π-π interactions. These interactions contribute to the stability and reactivity of these compounds. For example, the structure of 1-benzofuran-2,3-dicarboxylic acid demonstrates intramolecular hydrogen bonding and layered π-π stacking, indicative of the complex structural dynamics that may also be present in our compound of interest (Titi & Goldberg, 2009).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cocrystallization with bases, which leads to the formation of discrete hydrogen-bonded ion-pair entities. These reactions are crucial for modifying the chemical properties of these compounds for specific applications. The ability to form supramolecular adducts with different organic and inorganic cations is a notable property (Goldberg, 2009).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular interactions. For instance, the crystal structure analysis of certain benzofuran derivatives reveals the presence of C—H⋯π interactions and pi-pi stacking, which can affect the material's physical state and solubility (Choi et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are closely tied to the structural features of benzofuran derivatives. The presence of electron-donating or electron-withdrawing groups can significantly alter these properties. For example, the oxidation of specific benzofuran derivatives with 3-chloroperoxybenzoic acid leads to compounds with unique chemical behaviors, indicative of the potential chemical versatility of the target compound (Choi et al., 2008).

Scientific Research Applications

Natural Sources and Bioactivity

Benzofuran compounds, including derivatives similar to the compound , are ubiquitous in nature and exhibit a broad spectrum of biological activities. These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The synthesis of complex benzofuran derivatives has been achieved through novel methods, highlighting their potential as natural drug lead compounds (Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives have shown promising results as antimicrobial agents. Their efficacy against a variety of bacterial (Gram-positive and Gram-negative) and fungal microorganisms has been highlighted, with some derivatives displaying potent activity comparable to or exceeding that of reference antibiotic drugs (Abbas & Dawood, 2022). This makes them strong candidates for the development of new antimicrobial therapies.

Pharmacological Potential in Neuroprotection and Anti-Inflammatory Activities

Some benzofuran derivatives have been identified as potential neuroprotective or anti-inflammatory agents. Their mechanisms of action and potential therapeutic applications in treating neurodegenerative diseases and inflammation have been explored, highlighting the versatility of benzofuran derivatives in drug development (Hiremathad et al., 2015).

Antioxidant Properties

The antioxidant properties of carboxylic acids and their derivatives, including benzofuran compounds, have been studied extensively. These compounds exhibit significant antioxidant activity, which is crucial for combating oxidative stress and may have implications for diseases characterized by oxidative damage (Godlewska-Żyłkiewicz et al., 2020).

Emerging Therapeutic Applications

Benzofuran derivatives are being explored for their potential in various therapeutic applications beyond their antimicrobial and antioxidant properties. This includes their use in the treatment of cancer, viral infections, and other conditions where their biological activities can be leveraged for therapeutic benefit (Dawood, 2019).

properties

IUPAC Name

3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-6-9-7(13)4-12(2,3)5-8(9)16-10(6)11(14)15/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDCUKXUYOTTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377903
Record name 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid

CAS RN

121625-80-7
Record name 4,5,6,7-Tetrahydro-3,6,6-trimethyl-4-oxo-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121625-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
N Kaur, P Grewal, K Poonia - Synthetic Communications, 2021 - Taylor & Francis
Heterocycles have maintained their popularity among researchers in all these years due to their important activities in pharmaceuticals. Several reports on the synthesis of heterocycles …
Number of citations: 13 www.tandfonline.com

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